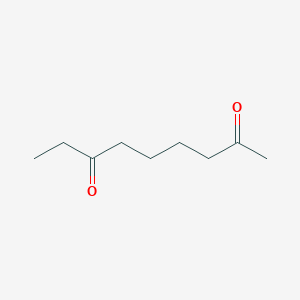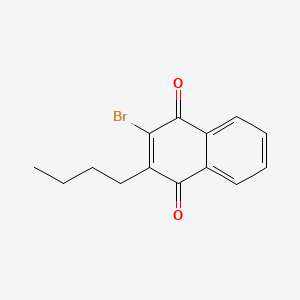
10,10'-Diethyl-3,3'-dinitro-9,9'-biacridin-10-ium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10’-Diethyl-3,3’-dinitro-9,9’-biacridin-10-ium diiodide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two ethyl groups, two nitro groups, and a biacridinium core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Diethyl-3,3’-dinitro-9,9’-biacridin-10-ium diiodide typically involves a multi-step process. The initial step often includes the nitration of a suitable acridine derivative to introduce nitro groups at the 3 and 3’ positions. This is followed by the alkylation of the acridine core to introduce ethyl groups at the 10 and 10’ positions. The final step involves the formation of the diiodide salt through a reaction with iodine or an iodide source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
10,10’-Diethyl-3,3’-dinitro-9,9’-biacridin-10-ium diiodide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of diamino derivatives.
Substitution: Formation of new alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
10,10’-Diethyl-3,3’-dinitro-9,9’-biacridin-10-ium diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Comparación Con Compuestos Similares
Similar Compounds
10,10’-Dimethyl-9,9’-biacridinium dichloride: Similar structure but with methyl groups instead of ethyl groups.
10,10’-Dimethyl-9,9’-biacridinium dibenzoate: Similar structure but with different counterions.
Uniqueness
10,10’-Diethyl-3,3’-dinitro-9,9’-biacridin-10-ium diiodide is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.
Propiedades
| 106396-23-0 | |
Fórmula molecular |
C30H24I2N4O4 |
Peso molecular |
758.3 g/mol |
Nombre IUPAC |
10-ethyl-9-(10-ethyl-3-nitroacridin-10-ium-9-yl)-3-nitroacridin-10-ium;diiodide |
InChI |
InChI=1S/C30H24N4O4.2HI/c1-3-31-25-11-7-5-9-21(25)29(23-15-13-19(33(35)36)17-27(23)31)30-22-10-6-8-12-26(22)32(4-2)28-18-20(34(37)38)14-16-24(28)30;;/h5-18H,3-4H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
LRMOLVGXSBWKFV-UHFFFAOYSA-L |
SMILES canónico |
CC[N+]1=C2C=C(C=CC2=C(C3=CC=CC=C31)C4=C5C=CC(=CC5=[N+](C6=CC=CC=C64)CC)[N+](=O)[O-])[N+](=O)[O-].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


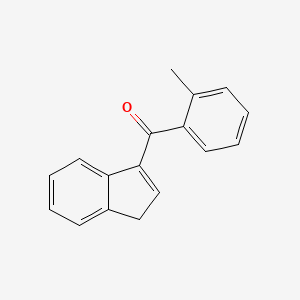

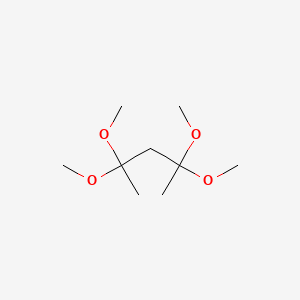
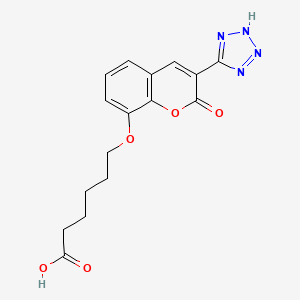
![10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one](/img/structure/B14334159.png)

